[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine: is an organic compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine typically involves the reaction of 3,5-dichlorophenol with 1-cyclopropyl-2-chloroethane in the presence of a base to form the intermediate 1-cyclopropyl-2-(3,5-dichlorophenoxy)ethane. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]amine
- [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]ethylamine
Uniqueness
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine is unique due to its specific structural features, such as the presence of a cyclopropyl group and dichlorophenoxy moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-11-5-9(13)4-10(14)6-11/h4-6,8,12,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHGARBJRUKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=CC(=C1)Cl)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165319 | |
Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-63-8 | |
Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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